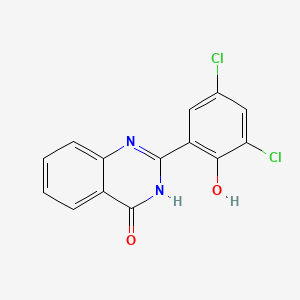

5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate

説明

The compound “Ethyl (5-chloro-2-hydroxyphenyl)acetate” has a similar structure . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for “5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate” were not found, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method could potentially be used in the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of a related compound, “N-(5-Chloro-2-hydroxy-phenyl)-acetamide”, has been analyzed . It was found to crystallize in the monoclinic space group C2/c . The supramolecular architecture of the compound involves N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent association .

Chemical Reactions Analysis

Again, while specific chemical reactions involving “this compound” were not found, the Suzuki–Miyaura (SM) cross-coupling reaction is a common method for creating carbon–carbon bonds . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

科学的研究の応用

Synthesis and Biological Activity

5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate serves as an intermediate in the synthesis of various biologically active compounds. The synthesis of 5-arylpyrazole derivatives, including the reaction of 2-chlorobenzaldehyde and acetone followed by cyclization with hydrazine monohydrate, has shown to yield compounds with potential fungicidal activity. Some derivatives exhibited significant inhibition against various pathogens, highlighting the chemical's role in developing new fungicides (Xin & Key, 2007).

Anticonvulsant Activity

Compounds synthesized from related chemical structures have demonstrated anticonvulsant activity in animal models. For instance, derivatives of 3-aminopyrroles and 3-aminopyrazoles, obtained through similar synthetic pathways, have shown significant efficacy in protecting against maximal electroshock seizure (MES) in rats, with minimal neurotoxicity. This suggests potential applications of this compound derivatives in the development of new anticonvulsant drugs (Unverferth et al., 1998).

Antimicrobial and Antifungal Properties

The structural modification of phenylpyrazole derivatives, including those related to this compound, has been explored for antimicrobial and antifungal applications. Such derivatives have shown promising activities against a range of microbial and fungal strains, underscoring the importance of chemical structure in determining biological activity. This highlights the potential for designing new antimicrobial and antifungal agents based on the chemical framework of this compound (Behbehani et al., 2011).

Corrosion Inhibition

Research into the corrosion inhibition properties of pyrazole derivatives has indicated that certain compounds, including those structurally related to this compound, can effectively protect metals against corrosion in acidic environments. This opens up potential industrial applications, particularly in the protection of steel structures and components in corrosive conditions (Yadav et al., 2016).

Safety and Hazards

特性

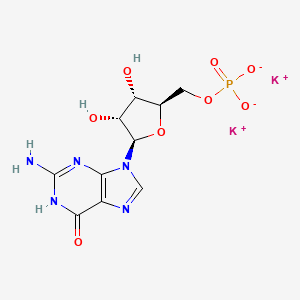

IUPAC Name |

[4-chloro-2-(2-phenylpyrazol-3-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-12(21)22-17-8-7-13(18)11-15(17)16-9-10-19-20(16)14-5-3-2-4-6-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLQLOAOZMXFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480438-38-8 | |

| Record name | Phenol, 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;N-[[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]carbamoyl]-2,2-dimethylpropanamide](/img/structure/B1497071.png)

![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)

![1-[1-(Phenoxymethyl)cyclopropyl]methanamine](/img/structure/B1497078.png)

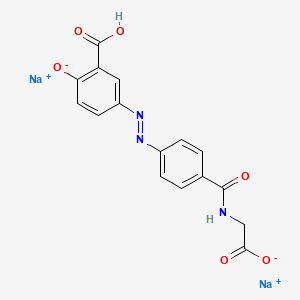

![1-Naphthalenesulfonic acid, 5-hydroxy-6-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1497079.png)

![(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1497081.png)

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B1497083.png)

![Methyl 4-hydroxythieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1497101.png)